chemical structure of 6,6-difluoro-1-azaspiro[3.3]heptane
chemical structure of 6,6-difluoro-1-azaspiro[3.3]heptane
This guide provides a comprehensive technical analysis of 6,6-difluoro-1-azaspiro[3.3]heptane , a high-value saturated heterocycle emerging as a superior bioisostere in modern medicinal chemistry.
Executive Summary
6,6-Difluoro-1-azaspiro[3.3]heptane is a bicyclic spiroamine designed as a structural and functional surrogate for piperidine and morpholine rings in drug discovery. Unlike the more common 2-azaspiro[3.3]heptane (the "Carreira spirocycle"), the 1-aza isomer positions the nitrogen atom adjacent to the spiro-quaternary center.
This structural modification, combined with geminal difluorination at the C6 position, offers three distinct advantages:
-
Vector Reorientation: It alters the exit vector of substituents, allowing access to novel chemical space compared to linear 2-aza analogs.
-
Metabolic Blocking: The C6-fluorine atoms block oxidative metabolism at the most susceptible site of the cyclobutane ring.
-
Lipophilicity Modulation: The difluoro motif lowers
while maintaining specific steric bulk, improving the pharmacokinetic (PK) profile.
Chemical Identity & Structure
Identification Data
| Property | Detail |
| IUPAC Name | 6,6-Difluoro-1-azaspiro[3.3]heptane |
| CAS Number | 1408074-66-7 |
| Molecular Formula | |
| Molecular Weight | 133.14 g/mol |
| SMILES | FC1(F)CC2(CNC2)C1 |
| Key Isomer Distinction | 1-aza : Nitrogen adjacent to spiro center.2-aza : Nitrogen opposite spiro center. |
Structural Geometry & Conformation
The molecule consists of two cyclobutane rings sharing a single carbon atom (
-
Ring A (Azetidine): Contains the secondary amine. The proximity of the nitrogen to the spiro center creates a sterically congested environment (
bond), influencing ligand-receptor binding kinetics. -
Ring B (Difluorocyclobutane): The gem-difluoro group is located at C6, opposite the spiro center. This positioning maximizes the "pucker" angle of the cyclobutane ring (typically ~20–30°), creating a distinct 3D shape compared to the chair conformation of piperidine.
Synthesis Protocol
The synthesis of 1-azaspiro[3.3]heptanes was historically challenging compared to the 2-aza series.[1] The most robust method, validated by Mykhailiuk and colleagues, utilizes a [2+2] cycloaddition strategy.
Retrosynthetic Logic
The spiro core is constructed via the Graf Reaction : the cycloaddition of an exocyclic alkene with Chlorosulfonyl Isocyanate (CSI). The 6,6-difluoro substitution pattern dictates the starting material: 3,3-difluorocyclobutanone .
Step-by-Step Methodology
Step 1: Olefination (Wittig Reaction)
-
Reagents: 3,3-difluorocyclobutanone, Methyltriphenylphosphonium bromide (
), Potassium tert-butoxide ( ). -
Protocol:
-
Suspend
in dry THF at 0°C. -
Add
portion-wise to generate the ylide (bright yellow). -
Add 3,3-difluorocyclobutanone dropwise.
-
Warm to room temperature and stir for 2–4 hours.
-
Workup: Pentane extraction (due to product volatility).
-
Step 2: [2+2] Cycloaddition (Spiro-Lactam Formation)
-
Reagents: 1,1-difluoro-3-methylenecyclobutane, Chlorosulfonyl Isocyanate (CSI),
(for reduction of N-sulfonyl group). -
Protocol:
-
Dissolve the alkene in diethyl ether at 0°C.
-
Add CSI dropwise (exothermic). The reaction forms a spirocyclic
-chlorosulfonyl- -lactam. -
Reductive Hydrolysis: Transfer the mixture into a biphasic solution of
and to remove the sulfonyl group.
-
-
Intermediate: 6,6-difluoro-1-azaspiro[3.3]heptan-2-one (Spiro-lactam).
Step 3: Lactam Reduction
-
Reagents: Lithium Aluminum Hydride (
) or Alane ( -TEA complex). -
Critical Note: Alane is often preferred over
for spiro-lactams to prevent ring cleavage of the strained azetidine system. -
Protocol:
-
Suspend reducing agent in dry THF/Ether.
-
Add the spiro-lactam solution slowly at 0°C.
-
Reflux for 4–6 hours.
-
Fieser Workup: Sequential addition of
, 15% , to precipitate aluminum salts.
-
-
Final Product: 6,6-difluoro-1-azaspiro[3.3]heptane .
Synthesis Workflow Diagram
Figure 1: Synthetic pathway from commercial cyclobutanone to the target spiroamine via Graf cycloaddition.
Physicochemical Properties & Bioisosterism
The 6,6-difluoro-1-azaspiro[3.3]heptane core is a validated bioisostere for piperidine .
Comparative Metrics
| Parameter | Piperidine | 1-Azaspiro[3.3]heptane | 6,6-Difluoro-1-azaspiro[3.3]heptane | Impact |
| Hybridization | Maintains Fsp3 score (clinical success correlation). | |||
| Lipophilicity ( | ~1.5 | ~1.1 | ~1.4 | Fluorine increases lipophilicity vs unsubstituted spiro, but remains lower than piperidine. |
| Basicity ( | 11.2 | ~10.5 | ~9.8 | Critical: Fluorine inductive effect ( |
| Metabolic Stability | Low (Oxidation) | Moderate | High | C6-F blocks metabolic "hotspot" (oxidation). |
The "Fluorine Effect"
In the 1-azaspiro[3.3] system, the nitrogen is located at position 1, and the fluorines at position 6.
-
Distance:
. -
Electronic Influence: Although the fluorines are 3 bonds away from the nitrogen, the rigid bicyclic framework transmits the electron-withdrawing inductive effect efficiently. This lowers the basicity of the amine compared to the non-fluorinated parent, which is often desirable to prevent lysosomal trapping and reduce phospholipidosis risk.
Applications in Drug Discovery[4][5]
Scaffold Hopping
Researchers utilize this core to replace piperidine rings in lead compounds to generate novel IP and improve physicochemical properties.
-
Case Study: In the development of anesthetic analogs (e.g., Bupivacaine derivatives), replacing the piperidine ring with 1-azaspiro[3.3]heptane maintained potency while altering the solubility profile.
Fragment-Based Drug Design (FBDD)
The rigid, compact nature of the spiro[3.3]heptane scaffold makes it an ideal fragment. The defined vectors of the amine (N1) and the potential for functionalization at C6 (if F is replaced or used as a handle) allow for precise probing of binding pockets.
Bioisosteric Mapping Logic
Figure 2: Logical progression of scaffold evolution from piperidine to the fluorinated spirocycle.
References
-
Mykhailiuk, P. K., et al. (2023).[1] 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angewandte Chemie International Edition. Link
-
Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition. Link (Foundational context on spirocycles).
-
Wuitschik, G., et al. (2010). Spiro[3.3]heptanes as Scaffolds for Drug Discovery: A Systematic Survey. Angewandte Chemie. Link
-
PubChem. (n.d.). 6,6-Difluoro-2-azaspiro[3.3]heptane (Isomer Comparison). National Library of Medicine. Link
-
BLDpharm. (n.d.). Product Catalog: 6,6-Difluoro-1-azaspiro[3.3]heptane. Link
Sources
- 1. Thieme E-Journals - Synfacts / Full Text [thieme-connect.com]
- 2. 873373-34-3,4-(Difluoromethyl)benzyl Bromide-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. Cas 110654-33-6,1,1-difluoro-3-methylenecyclobutane | lookchem [lookchem.com]

